molecular formula C11H8N2S B1615432 1H-Benzimidazole, 2-(3-thienyl)- CAS No. 3878-21-5

1H-Benzimidazole, 2-(3-thienyl)-

Cat. No. B1615432
CAS RN: 3878-21-5
M. Wt: 200.26 g/mol
InChI Key: FFBNZTSCCCOODY-UHFFFAOYSA-N
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Description

“1H-Benzimidazole, 2-(3-thienyl)-” is a chemical compound with the empirical formula C11H8N2S . It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of dimethylbenzimidazole with thiophene-2-aldehyde in the presence of fused zinc chloride . This results in electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation .


Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole, 2-(3-thienyl)-” is characterized by the fusion of a benzimidazole ring with a thiophene ring . The benzimidazole ring is a bicyclic compound consisting of fused benzene and imidazole rings .


Chemical Reactions Analysis

The compound undergoes various electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation . These reactions are typically studied in the context of synthetic transformations .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 . Its physical properties such as melting point and solubility are not specified in the available resources .

Mechanism of Action

While the exact mechanism of action for “1H-Benzimidazole, 2-(3-thienyl)-” is not specified, benzimidazole derivatives have been studied extensively for their biological activities . They are known to interact with various biological targets, influencing their function .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . This indicates that it can be harmful if swallowed, cause serious eye damage, skin irritation, and may cause respiratory irritation .

Future Directions

Research on benzimidazole derivatives is ongoing, with a focus on developing new synthetic methodologies and exploring their biological activities . The development of benzimidazole derivatives with improved safety profiles and enhanced biological activities is a key area of future research .

properties

IUPAC Name

2-thiophen-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNZTSCCCOODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314967
Record name 1H-Benzimidazole, 2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole, 2-(3-thienyl)-

CAS RN

3878-21-5
Record name 2-(3-Thienyl)benzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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